molecular formula C7H8N2O3 B1277205 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22293-60-3

5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1277205
CAS No.: 22293-60-3
M. Wt: 168.15 g/mol
InChI Key: YVGRMDHVDOHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 22293-60-3) is a pyrimidine-dione derivative characterized by an acetyl group at position 5 and a methyl group at position 6 on its heterocyclic core.

Properties

IUPAC Name

5-acetyl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGRMDHVDOHDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427914
Record name 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22293-60-3
Record name 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Reaction Setup :

    • Reagents : Acetamidine hydrochloride and malonic ester (e.g., dimethyl malonate).
    • Base : Sodium methylate in methanol.
    • Conditions : Reflux at 50–60°C for 2 hours, followed by neutralization with HCl to pH 6.
  • Mechanism :

    • The reaction proceeds via nucleophilic attack of the malonic ester on the acetamidine, forming a tetrahedral intermediate.
    • Cyclization occurs under basic conditions, followed by elimination of water to yield the pyrimidine-2,4-dione scaffold.
Parameter Value Reference
Yield ~94% (analogous compounds)
Reaction Time 2 hours (reflux)
Solvent Methanol

Alkylation/Acylation of Pyrimidine Precursors

This approach modifies pre-formed pyrimidine-2,4-dione derivatives to introduce acetyl and methyl groups.

Key Steps

  • Methyl Group Introduction :

    • Reagents : Diethyl sulfate or methyl iodide.
    • Conditions : Alkaline medium (NaOH) in aqueous or organic solvents.
    • Example : Treatment of 5-methyl-2,3-dihydropyrimidin-4(1H)-one with diethyl sulfate in NaOH yields 5-trimethyl derivatives.
  • Acetylation :

    • Reagents : Acetyl chloride (CH₃COCl).
    • Conditions : Anhydrous solvent (e.g., dichloromethane) with pyridine as a base.
    • Example : Acetylation of 2-methylpyrimidine-2,4-dione at position 5 using CH₃COCl under reflux.
Parameter Value Reference
Yield (Methyl) 94% (analogous reaction)
Yield (Acetyl) 57–85% (varies by substrate)
Solvent Dichloromethane

Lithiation and Nucleophilic Addition

This method employs organolithium reagents to functionalize pyrimidine derivatives at specific positions.

Key Steps

  • Lithiation :

    • Reagents : LDA (lithium diisopropylamide) or n-BuLi.
    • Conditions : Low temperature (-78°C) in THF or ether.
    • Example : Lithiation of 2,4-dimethoxy-6-methylpyrimidine at position 5.
  • Electrophile Addition :

    • Reagents : Acetyl or methyl electrophiles (e.g., 2-fluorophenylacetone).
    • Conditions : Room temperature to reflux.
Parameter Value Reference
Yield 80% (for analogous alkenyl)
Temperature -78°C to reflux
Solvent THF or ether

Purification and Crystallization

Post-synthesis purification is critical to achieve high-purity products.

Key Methods

  • Crystallization :

    • Solvents : Acetone, ethanol, or water.
    • Example : Recrystallization of 5-chloro-6-(chloromethyl)pyrimidine-2,4-dione from acetone.
  • Column Chromatography :

    • Stationary Phase : Silica gel.
    • Mobile Phase : Ethyl acetate/hexanes (0–30% gradient).
Parameter Value Reference
Purity >99.5% HPLC
Solvent System Ethyl acetate/hexanes

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization High yield, straightforward Limited to specific substrates
Alkylation Flexible for diverse groups Multi-step process
Lithiation Precision in substitution Sensitive to temperature/air

Mechanistic Insights

  • Cyclization : Deprotonation of the malonic ester by sodium methylate generates a nucleophile that attacks the acetamidine, forming a six-membered ring via intramolecular cyclization.
  • Lithiation : Organolithium reagents abstract protons at the most acidic position (C5), enabling regioselective alkylation or acylation.

Critical Challenges and Solutions

Challenge Solution Reference
Byproduct Formation Use of anhydrous conditions and stoichiometric control
Low Yield Optimization of reflux time and solvent polarity

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties.

Biology

This compound exhibits notable biological activities , particularly:

  • Antimicrobial Activity : Research has demonstrated that it inhibits the growth of several bacterial strains. For instance:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
    The mechanism involves interference with nucleic acid synthesis in microorganisms, making it a candidate for broad-spectrum antimicrobial agents.
  • Anti-inflammatory Activity : Studies indicate that it inhibits cyclooxygenase enzymes involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential role in drug development. It acts as an intermediate in synthesizing pharmaceutical agents aimed at treating infections and inflammatory conditions.

Industrial Applications

This compound is also utilized in industrial applications such as:

  • Corrosion Inhibitors : It is employed in formulating corrosion inhibitors for metals exposed to acidic environments.

Case Studies

  • Antimicrobial Research Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to the parent compound. These derivatives were synthesized through nucleophilic substitution reactions involving various amines and thiols.
  • Inflammatory Response Modulation : Another research project focused on evaluating the anti-inflammatory properties of this compound in animal models. The results indicated significant reductions in inflammatory markers when administered alongside established anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms. The compound’s anti-inflammatory effects could be related to its inhibition of specific enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : Hydrophilic substitutions (e.g., hydroxyethyl) may improve aqueous solubility, whereas lipophilic groups (e.g., benzyl, isopropyl) enhance membrane permeability .

Anti-Inflammatory Activity

  • 5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione: Demonstrated significant anti-inflammatory activity in mouse ear swelling tests, attributed to the diethylaminomethyl group’s ability to modulate inflammatory pathways .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: Compounds with 2-methyl-1,3-thiazol-4-yl substituents showed higher activity against Staphylococcus aureus than reference drugs like metronidazole .

Antioxidant Activity

  • 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4-dione: Catalyst-free synthesized derivatives displayed notable antioxidant activity, linked to the hydroxyl and aminothiazole groups .

Biological Activity

5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2. Its structure features an acetyl group at the 5-position and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with nucleic acid synthesis in microorganisms. The compound's effectiveness against both gram-positive and gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It appears to inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition may reduce the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleic Acid Synthesis Interference : The compound disrupts nucleic acid synthesis in bacteria, leading to cell death.
  • Enzyme Inhibition : It inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation.

Case Studies

A study conducted on the efficacy of this compound against human cancer cell lines revealed promising results. The compound was tested on several carcinoma cell lines including HeLa and MCF-7:

Cell Line IC50 (µM) Effect
HeLa15.5Moderate growth inhibition
MCF-720.3Significant cytotoxicity

These findings suggest that the compound may also possess anticancer properties, warranting further investigation into its potential as an anticancer agent .

Future Directions

Given its diverse biological activities and mechanisms of action, this compound holds promise for development as a therapeutic agent. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of the compound in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced potency and selectivity.
  • Formulation Development : To create effective delivery systems for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves cyclocondensation reactions using acetic acid as a solvent. For example, reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid yields the core structure . Alkylation with benzyl chlorides or chloroacetamides in DMF, catalyzed by potassium carbonate, introduces functional diversity at position 1. Reaction temperature (reflux vs. room temperature) and stoichiometric ratios (e.g., 1:1.2 for base) significantly impact crystallinity and yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : 1H NMR (e.g., using a 150EX chromatograph with C18 columns) confirms substituent positions and purity by detecting methyl (δ ~2.5 ppm) and acetyl (δ ~2.1 ppm) protons . X-ray crystallography (e.g., using ethanol for recrystallization) resolves dihedral angles between the pyrimidine ring and aromatic substituents, critical for understanding steric effects .

Q. What preliminary biological activities have been reported for derivatives of this compound?

  • Methodological Answer : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione show antimicrobial activity against Staphylococcus aureus (MIC ≤1 µg/mL), outperforming metronidazole and streptomycin in disk diffusion assays . Screening should include Gram-positive/-negative bacteria and fungal strains, with broth microdilution for MIC determination.

Advanced Research Questions

Q. How can synthetic routes be modified to improve regioselectivity and reduce byproducts during alkylation?

  • Methodological Answer : To minimize competing reactions, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in DMF to enhance alkylation efficiency at position 1 . Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) helps track intermediate formation. Alternative solvents like acetonitrile may reduce side reactions due to lower polarity .

Q. What experimental design considerations are critical for evaluating structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer : Use a combinatorial library approach: vary substituents at positions 1 (e.g., benzyl, chloroacetamide) and 6 (e.g., thiazole, oxadiazole) . Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only). Statistical analysis (ANOVA, p<0.05) should correlate logP values (calculated via ChemDraw) with MICs to identify hydrophobicity-activity trends .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structurally ambiguous derivatives?

  • Methodological Answer : Combine NOESY (to confirm spatial proximity of substituents) with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to model predicted NMR shifts. For crystallographic discrepancies, refine hydrogen-bonding networks using Olex2 software to validate intermolecular interactions .

Q. What strategies are effective for enhancing metabolic stability in vivo without compromising bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to reduce CYP450-mediated oxidation . Assess stability in simulated gastric fluid (pH 2.0, 37°C, 24h) and liver microsomes (LC-MS monitoring). Compare half-life (t½) of acetylated vs. non-acetylated analogs .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies: store samples in DMSO (anhydrous, -20°C) vs. crystalline form (desiccated, 25°C) for 6 months. Monitor degradation via HPLC (C18 column, 254 nm) monthly. Polar solvents like DMSO may stabilize via hydrogen bonding, while crystalline forms resist hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.